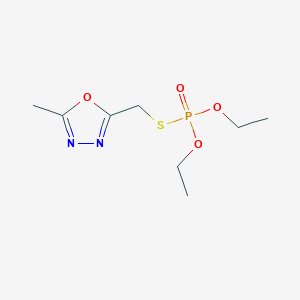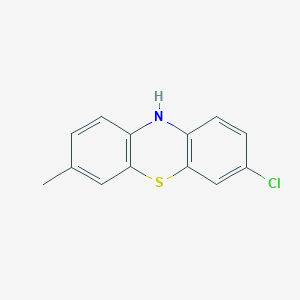
3-Chloro-7-methyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-methyl-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industry. The compound’s molecular formula is C12H8ClNS, and it has a molecular weight of 233.72 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-10H-phenothiazine typically involves the chlorination of 7-methyl-10H-phenothiazine. This can be achieved through electrophilic substitution reactions where chlorine is introduced into the phenothiazine ring. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
3-Chloro-7-methyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-7-methyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorophenothiazine
- 10-Methylphenothiazine
- Phenothiazine-5-oxide
- Phenoxazine
Uniqueness
3-Chloro-7-methyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35565-23-2 |
|---|---|
Formule moléculaire |
C13H10ClNS |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
3-chloro-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNS/c1-8-2-4-10-12(6-8)16-13-7-9(14)3-5-11(13)15-10/h2-7,15H,1H3 |
Clé InChI |
VQKVTUYTYZFYJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


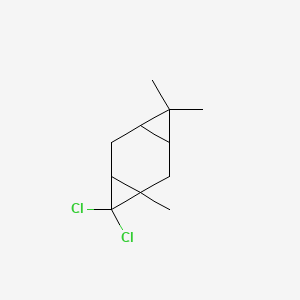
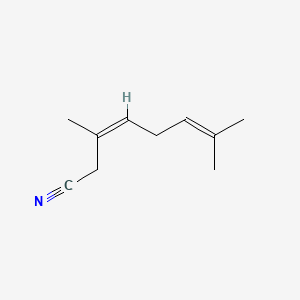


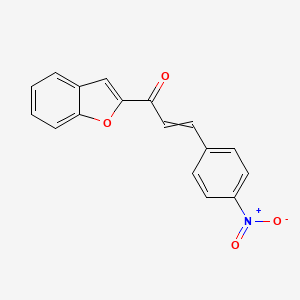
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
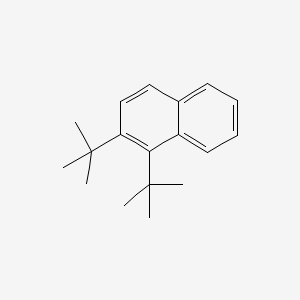
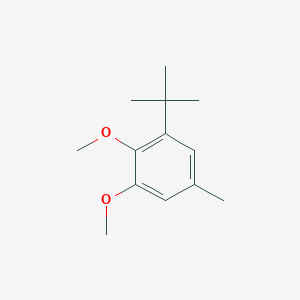

![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
